tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
Overview
Description
Tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications : A study by Ivanov et al. (2020) discusses the synthesis of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, which have potential applications in antimicrobial and antifungal compounds, useful in pharmaceuticals and cosmetics (Ivanov, Mironovich, & Minyaev, 2020).
Synthesis of Novel Compounds : Research by Liu et al. (2012) details the synthesis of a new diketopiperazine, tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, which could have implications in various chemical synthesis processes (Liu et al., 2012).
Chemical Reactivity and Synthesis Methods : Mironvich and Kostina (2013) synthesized 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carbamide (II) and examined its reactivity under various conditions, which is crucial for developing new synthetic methods in organic chemistry (Mironvich & Kostina, 2013).
Hydrogen-Bonded Structures : Castillo et al. (2009) studied butyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, analyzing structures with and without intermolecular hydrogen bonds. Such studies are significant in understanding molecular interactions and designing materials with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).
Pharmacological Applications : Chambers et al. (2004) investigated an orally bioavailable compound that functions as an inverse agonist at the benzodiazepine site of GABAA alpha5 receptors, showing potential for enhancing cognition without convulsant or anxiogenic effects. This has significant implications in developing drugs for cognitive disorders (Chambers et al., 2004).
Organic Synthesis Techniques : Ivanov et al. (2017) developed new methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the versatility of these compounds in organic synthesis (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
properties
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPWNCFRSBRQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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